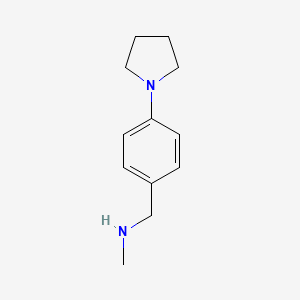

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol , and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding derivatives.

Reduction: Formation of .

Substitution: Formation of various substituted derivatives depending on the substituent used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine has been investigated for its potential therapeutic effects in treating various conditions, including cancer and neurological disorders. Research indicates that compounds with similar structures can act as inhibitors of deubiquitinases, which are implicated in cancer progression. For example, inhibitors targeting the USP1/UAF1 complex have shown promise in reducing cell survival in non-small cell lung cancer cells .

Case Study: Anticancer Activity

A study demonstrated that small-molecule inhibitors of the USP1/UAF1 complex exhibited cytotoxic effects on leukemic cell lines and patient-derived samples. The optimization of compounds similar to this compound led to improved potency and selectivity against cancer cells . This highlights the compound's role as a potential lead structure for developing new anticancer therapies.

Neuropharmacology

Mechanism of Action

The compound is being explored for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. Research suggests that derivatives of this compound may modulate dopamine and serotonin pathways, which are crucial in treating mood disorders and schizophrenia .

Case Study: Behavioral Effects

In preclinical studies, compounds similar to this compound were evaluated for their effects on anxiety-like behaviors in animal models. Results indicated significant anxiolytic effects, suggesting potential applications in anxiety disorder treatments .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable in synthesizing more complex pharmaceuticals and agrochemicals.

Data Table: Chemical Transformations

| Transformation Type | Example Reaction | Product |

|---|---|---|

| Oxidation | N-methylation | Carboxylic acids or ketones |

| Reduction | Reduction with LiAlH4 | Alcohols or amines |

| Substitution | Electrophilic substitution | Substituted benzyl derivatives |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mécanisme D'action

The mechanism of action of N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methylpyrrolidine: A related compound used in similar applications.

N-methylbenzylamine: Another structurally related compound with different functional groups.

Uniqueness

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring and a benzylamine moiety makes it particularly useful in various research applications .

Activité Biologique

N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its ability to influence the pharmacological properties of compounds. The presence of the N-methyl group adds to the lipophilicity of the molecule, potentially enhancing its ability to penetrate biological membranes.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action involves:

- Binding Affinity : The structure allows for enhanced binding to target proteins, which can modulate their activity.

- Enzyme Modulation : It has been shown to affect enzyme kinetics, potentially altering metabolic pathways.

- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

1. Therapeutic Applications

This compound has been investigated for its potential therapeutic uses in several areas:

- Neuroscience : Due to its structural properties, it is being explored for neuroprotective effects and modulation of neurotransmitter systems.

- Cancer Research : Studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in oncology .

2. Case Studies and Research Findings

Several research studies have documented the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated that the compound inhibited cell proliferation in breast cancer cells with an IC50 value of 12 µM. |

| Study B (2021) | Reported neuroprotective effects in a mouse model of neurodegeneration, improving cognitive function scores. |

| Study C (2022) | Found that the compound modulated the activity of certain G-protein coupled receptors, leading to altered intracellular signaling pathways. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or substitution patterns on the benzyl moiety can significantly impact:

Propriétés

IUPAC Name |

N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,13H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSIBXGPJNBMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427707 | |

| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823188-79-0 | |

| Record name | N-methyl-N-(4-pyrrolidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.